5,6-Dichloro-2-(methylthio)pyrimidin-4-amine
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Overview
Description
5,6-Dichloro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of 2-(methylthio)pyrimidin-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, sulfoxides, and sulfones, which can have different biological and chemical properties.
Scientific Research Applications
5,6-Dichloro-2-(methylthio)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Materials Science: It serves as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(methylthio)pyrimidin-4-amine
- 2,4-Dichloro-5-methylpyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
Uniqueness
5,6-Dichloro-2-(methylthio)pyrimidin-4-amine is unique due to the specific positioning of its chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H5Cl2N3S |
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Molecular Weight |
210.08 g/mol |
IUPAC Name |
5,6-dichloro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) |
InChI Key |
CBILNODYOHMUHW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)Cl)N |
Origin of Product |
United States |
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